molecular formula C18H12I2O2 B2850404 3,5-Diiodo-4-(naphthalen-1-ylmethoxy)benzaldehyde CAS No. 724746-31-0

3,5-Diiodo-4-(naphthalen-1-ylmethoxy)benzaldehyde

Cat. No.: B2850404
CAS No.: 724746-31-0
M. Wt: 514.101
InChI Key: IQAGYROTRRBBTE-UHFFFAOYSA-N
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Description

The compound “3,5-Diiodo-4-(naphthalen-1-ylmethoxy)benzaldehyde” is likely an organic compound consisting of a benzaldehyde core with iodine atoms at the 3 and 5 positions, a methoxy group at the 4 position, and a naphthalene ring attached via a methylene bridge .


Synthesis Analysis

While specific synthesis methods for this compound are not available in my sources, it might be synthesized from related compounds through halogenation, methoxylation, and alkylation reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of aromatic rings (from the benzaldehyde and naphthalene moieties), polar bonds (from the methoxy and carbonyl groups), and heavy atoms (iodine) .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The aromatic rings might participate in electrophilic aromatic substitution reactions, the methoxy group could undergo nucleophilic substitution, and the aldehyde group is likely to be involved in nucleophilic addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of iodine atoms would likely make it relatively heavy and possibly increase its boiling and melting points. The polar groups (methoxy and carbonyl) could allow it to engage in hydrogen bonding and might increase its solubility in polar solvents .

Scientific Research Applications

Organic Synthesis and Catalysis Naphthalene derivatives have been extensively utilized in organic synthesis, showcasing their versatility in the formation of complex molecular structures. For instance, studies on the oxidation of toluene and ethylbenzene by naphthalene dioxygenase from Pseudomonas sp. reveal the enzyme's ability to oxidize various substrates to their corresponding alcohols and aldehydes, highlighting the potential for biocatalytic applications in the synthesis of fine chemicals and pharmaceutical intermediates (Lee & Gibson, 1996).

Material Science In the realm of material science, the structural modification of naphthalene derivatives has been explored to enhance the properties of polymers and other materials. A study on the synthesis and characterization of 3-amino-5-(5-oxo-5H-benzo[a]phenoxazin-6-ylamino)benzoic acid derivatives, derived from naphthalene, demonstrates the potential of these compounds in developing materials with specific biological activities, which could be useful in biomedical applications (Kumar et al., 2019).

Catalysis Naphthalene derivatives have also found applications in catalysis, particularly in transformations involving aldehydes and ketones. A notable example is the use of a microporous metal-organic framework with exposed Mn2+ coordination sites for size-selective Lewis acid catalysis, showcasing the potential for selective chemical transformations in synthetic chemistry (Horike et al., 2008).

Future Directions

The potential applications and future directions for research on this compound are not clear from the available information. It could potentially be of interest in the development of new organic reactions, as a precursor to other compounds, or for its potential interactions with biological systems .

Properties

IUPAC Name

3,5-diiodo-4-(naphthalen-1-ylmethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12I2O2/c19-16-8-12(10-21)9-17(20)18(16)22-11-14-6-3-5-13-4-1-2-7-15(13)14/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQAGYROTRRBBTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2COC3=C(C=C(C=C3I)C=O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12I2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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